molecular formula C11H8FNO2S B14854131 2-(3-Fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid

2-(3-Fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid

Katalognummer: B14854131
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: JUNJLPJBLCDKCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole carboxylic acids This compound is characterized by the presence of a thiazole ring, a fluorinated aromatic ring, and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced through a Suzuki coupling reaction between a boronic acid derivative of 3-fluoro-5-methylbenzene and a halogenated thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-Fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(3-Fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorinated aromatic ring and thiazole moiety can enhance its binding affinity and specificity for these targets, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Fluoro-4-methyl-phenyl)-thiazole-5-carboxylic acid
  • 2-(3-Fluoro-2-methyl-phenyl)-thiazole-5-carboxylic acid
  • 2-(3-Fluoro-5-ethyl-phenyl)-thiazole-5-carboxylic acid

Uniqueness

2-(3-Fluoro-5-methyl-phenyl)-thiazole-5-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the thiazole ring also contributes to its distinct properties compared to other similar compounds.

Eigenschaften

Molekularformel

C11H8FNO2S

Molekulargewicht

237.25 g/mol

IUPAC-Name

2-(3-fluoro-5-methylphenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H8FNO2S/c1-6-2-7(4-8(12)3-6)10-13-5-9(16-10)11(14)15/h2-5H,1H3,(H,14,15)

InChI-Schlüssel

JUNJLPJBLCDKCN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)F)C2=NC=C(S2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.